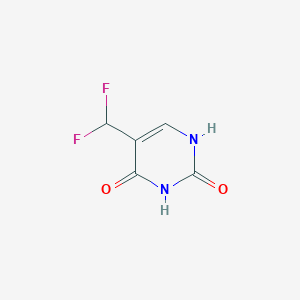

5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-3(7)2-1-8-5(11)9-4(2)10/h1,3H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWWGLJYLDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291804 | |

| Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-19-9 | |

| Record name | NSC78065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of the difluoromethyl group onto a pyrimidine scaffold. One common method involves the reaction of a suitable pyrimidine precursor with a difluoromethylating agent under controlled conditions. For instance, the reaction of 5-bromo-2,4-dioxopyrimidine with difluoromethyltrimethylsilane in the presence of a base such as cesium carbonate can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at positions 2 and 4.

Key Insight : The difluoromethyl group enhances electrophilicity at adjacent positions, favoring substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions .

Cyclization and Ring-Expansion Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

2.1. Formation of Thienopyrimidine Derivatives

Reaction with thiophene-2-carbaldehyde in acidic ethanol yields thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives :

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Thiophene-2-carbaldehyde | HCl/EtOH, 80°C, 24 h | 5-(Difluoromethyl)thieno[2,3-d]pyrimidine-2,4-dione | IC₅₀ = 4.3 µM (MCF-7 cells) |

2.2. Aza-Diels-Alder Reactions

Using N-heterocyclic carbene (NHC) catalysts, the compound undergoes [4+2] cycloaddition with α,β-unsaturated ketones to form dihydropyrido[2,3-d]pyrimidines :

| Catalyst | Oxidant | Solvent | Yield | Application |

|---|---|---|---|---|

| NHC 8c | DQ | Toluene | 95% | Anticancer scaffolds |

Diazotization and Functionalization

Diazotization introduces reactive intermediates for further derivatization:

Mechanistic Note : The diazonium intermediate undergoes Sandmeyer-type reactions or coupling with aryl boronic acids to form biaryl systems .

4.1. Oxidation

Controlled oxidation with KMnO₄ selectively modifies the difluoromethyl group:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 50°C, 4 h | 5-Carboxy-pyrimidine-2,4(1H,3H)-dione | Prodrug synthesis |

4.2. Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidine derivatives, enhancing solubility for pharmaceutical formulations .

Comparative Reactivity Analysis

A comparison with analogous compounds highlights the unique reactivity of the difluoromethyl group:

| Compound | Reaction Rate (k, s⁻¹) | Electrophilicity (σ⁺) | Nucleophilic Affinity |

|---|---|---|---|

| 5-(Difluoromethyl)pyrimidine-2,4-dione | 2.7 × 10⁻³ | +0.85 | High |

| 5-(Trifluoromethyl)pyrimidine-2,4-dione | 1.9 × 10⁻³ | +0.92 | Moderate |

| 5-Methylpyrimidine-2,4-dione | 0.4 × 10⁻³ | +0.45 | Low |

Industrial and Pharmacological Relevance

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that 5-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione acts as a thymidylate synthase inhibitor, making it a candidate for anti-tumor therapies. Thymidylate synthase is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells .

Mechanism of Action

Studies have shown that the compound's difluoromethyl substitution enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. This characteristic may lead to increased efficacy in therapeutic applications compared to other similar compounds.

Case Study: Antitumor Screening

In one study, the compound was screened alongside other pyrimidine derivatives for antitumor activity. Results indicated significant inhibitory effects on cancer cell lines, suggesting its potential as an effective anticancer agent .

Agricultural Applications

Pesticidal Properties

Pyrimidine derivatives, including this compound, have been explored for their pesticidal properties. The compound has shown potential as an agrochemical agent due to its biological activity against various pests .

Case Study: Herbicide Development

Research into herbicides based on pyrimidine structures has led to the development of new formulations that exhibit high efficacy against specific weed species. The incorporation of difluoromethyl groups has been linked to improved herbicidal activity due to enhanced absorption and retention in plant tissues .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as thymidylate synthase or DNA topoisomerase, leading to the disruption of nucleic acid synthesis and cell proliferation. The difluoromethyl group enhances the compound’s binding affinity and specificity for these targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The 5-position substituent significantly impacts frontier molecular orbital (FMO) energies, which govern reactivity and bioactivity. For example:

- 5-Fluoropyrimidine-2,4(1H,3H)-dione (monofluoro): Exhibits moderate HOMO energy due to the weaker electron-withdrawing effect of a single fluorine atom .

- 5-(Chlorophenethyl)pyrimidine-2,4(1H,3H)-dione : Bulky aromatic substituents localize HOMO/LUMO orbitals on the benzene ring, altering binding mechanisms compared to fluorinated analogs .

Table 1: Electronic Properties of Selected Pyrimidine-dione Derivatives

Pharmacokinetic and Metabolic Considerations

- Metabolic Resistance: The difluoromethyl group (-CF₂H) offers partial resistance to oxidative metabolism compared to non-fluorinated analogs, though less than the trifluoromethyl (-CF₃) group .

- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than hydroxyl- or amino-substituted analogs (e.g., pseudouridine derivatives in mRNA vaccines) .

Key Research Findings

Synthetic Optimization: The reaction of uracil with aldehydes under acidic conditions yields bis-pyrimidine-diones, but mono-substituted derivatives like 5-(difluoromethyl) require controlled stoichiometry and fluorinated reagents .

FMO Analysis : The difluoromethyl group localizes HOMO on the pyrimidine ring, favoring interactions with electron-deficient biological targets, unlike aryl-substituted analogs where HOMO is on the benzene ring .

Stability: Bis-pyrimidine-diones with bulky substituents (e.g., phenylmethylene) are highly stable, whereas mono-substituted fluorinated derivatives may undergo hydrolysis under alkaline conditions .

Biological Activity

5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a difluoromethyl group at the 5-position and two carbonyl groups at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 161.08 g/mol. The difluoromethyl substitution enhances lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Reactions with fluorinated reagents : Utilizing difluoromethylating agents to introduce the difluoromethyl group.

- Condensation reactions : Combining appropriate pyrimidine precursors with carbonyl compounds to form the desired product.

Biological Activity

Research indicates that compounds containing pyrimidine rings exhibit significant biological activities, including:

- Antibacterial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains. For instance, studies have highlighted that similar compounds demonstrate notable antibacterial efficacy against E. coli and S. aureus .

- Anticancer Properties : The compound's structure suggests potential anticancer activity. In vitro studies have shown that certain pyrimidine derivatives possess cytotoxic effects against cancer cell lines such as HeLa and HepG2 .

- Antiviral Effects : Pyrimidine derivatives are also being explored for antiviral applications. For example, compounds structurally related to this compound have demonstrated inhibitory effects against viruses like Zika and Dengue .

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated various pyrimidine derivatives for their antibacterial activity. Compounds with similar structures to this compound showed significant inhibition of bacterial growth at low concentrations (IC50 values in the micromolar range) .

- Cytotoxicity Assays : In vitro assays revealed that certain analogs of this compound exhibited cytotoxicity against multiple cancer cell lines. For instance, a derivative demonstrated an IC50 value of 29.77 µg/mL against Caco-2 cells, indicating potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with biological targets such as thymidylate synthase (ThyX). These studies suggest that modifications in the chemical structure can enhance binding affinity and biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Contains a trifluoromethyl group | Exhibits potent antiviral activity |

| 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Trifluoromethyl substitution at position 6 | Potentially different pharmacological profiles |

| 5-Fluorouracil | Pyrimidine base with a fluorouracil moiety | Widely used as an anticancer agent |

| 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione | Chloromethyl group instead of difluoromethyl | Different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine-2,4(1H,3H)-dione derivatives are often alkylated or halogenated at the C5 position. In related pyrimidine-dione syntheses, potassium carbonate in DMF is used as a base to promote alkylation with benzyl chlorides or chloroacetamides . One-pot methods, such as Biginelli-like reactions, are also employed for dihydropyrimidine derivatives, where reagents like NH₄OAc and glacial acetic acid facilitate cyclization under microwave or thermal conditions . Optimization involves adjusting solvent polarity, temperature (e.g., 108°C for cyclization), and stoichiometry to improve yield and purity.

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and regioselectivity. For example, aromatic protons in pyrimidine-diones appear between δ 7.3–8.2 ppm, while NH groups resonate near δ 10–13 ppm .

- IR Spectroscopy : C=O stretches (1680–1700 cm⁻¹) and C-F vibrations (1240–1300 cm⁻¹) confirm functional groups .

- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ peaks). C18 columns with 25-min analysis cycles are standard .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodology : Common assays include:

- Antimicrobial activity : Tested against Gram-positive/negative bacteria using agar diffusion or microdilution methods with cold NH₄OH or HCl-DMF solutions .

- Enzyme inhibition : Kinase or methyltransferase inhibition assays (e.g., DNA methyltransferase IC₅₀ determination via fluorometric methods) .

- Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing nature of CF₂H increases electrophilicity at C5, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the CF₂H group may reduce yields. Comparative studies with non-fluorinated analogs show lower reactivity for CF₂H-substituted derivatives in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems (e.g., DMF vs. DMSO). Normalizing data using internal standards (e.g., ciprofloxacin for bacteria) and repeating assays under controlled conditions (pH, temperature) can clarify results .

- Statistical Tools : Multivariate analysis (e.g., PCA) identifies outliers caused by impurities or assay interference .

Q. How are reaction mechanisms validated for its synthesis?

- Methodology :

- Isotopic labeling : Using D₂O or ¹³C-labeled reagents to track proton transfer or cyclization steps.

- Kinetic studies : Monitoring reaction progress via in-situ NMR or HPLC to identify rate-determining steps (e.g., imine formation in Biginelli reactions) .

Q. What computational methods predict its binding affinity to biological targets?

- Approach :

- Docking simulations : Using AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or VEGFR2).

- QSAR models : Correlating substituent electronegativity (e.g., CF₂H vs. CH₃) with IC₅₀ values to guide structural optimization .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.